molecular formula C15H16ClNO B1444704 3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride CAS No. 1186234-47-8

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride

Cat. No. B1444704
CAS RN: 1186234-47-8
M. Wt: 261.74 g/mol
InChI Key: CVNOVPANGOZXQW-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride (3-BPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of the azetidine ring and is structurally similar to the azetidine ring in its natural form. 3-BPAH is a versatile compound with many potential applications due to its unique structural properties. It has been used in synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Analysis

    The compound has been involved in various synthetic pathways. For instance, it is part of the synthesis of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, indicating its relevance in the formation of structurally complex molecules (Patel, Malik, & Bhatt, 2009). Synthesis of related compounds, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, involves intricate chemical pathways and showcases the compound's utility in complex chemical syntheses (Zhang, 2011).

  • Structural and Functional Characterization

    The compound has been involved in studies focusing on the structural and functional characterization of azetidine derivatives. For example, studies have been conducted on the synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1’-biphenyl-4,4’-diamine (Hanoon, Al Hussain, & Abass, 2021).

Medicinal Chemistry and Pharmacology

  • Anticancer Properties

    The compound or its derivatives have been studied for their anticancer properties. For instance, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Parmar et al., 2021).

  • Antioxidant and Antimicrobial Activities

    Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and tested for in-vitro antioxidant activity, suggesting the compound's role in the development of new therapeutics with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azetidine ring’s inherent ring strain contributes to its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can bind to proteins involved in cell signaling pathways, potentially modulating their activity. The nature of these interactions often involves covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades, potentially altering cell proliferation, differentiation, and apoptosis. Additionally, 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can impact gene expression by interacting with transcription factors or epigenetic modifiers .

Molecular Mechanism

The molecular mechanism of action of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with active site residues of enzymes, leading to their inhibition. For example, it can inhibit cytochrome P450 enzymes by binding to the heme group, preventing substrate metabolism. Additionally, it can activate or inhibit transcription factors by binding to their DNA-binding domains, thereby modulating gene expression. These interactions result in changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term exposure to 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular signaling pathways and gene expression, potentially resulting in altered cellular phenotypes .

Dosage Effects in Animal Models

The effects of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to its interaction with critical enzymes and proteins involved in detoxification and excretion. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses .

Metabolic Pathways

3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s involvement in these metabolic pathways can affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride within tissues depends on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism. Alternatively, it may accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes. The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride is crucial for its biochemical and cellular effects .

properties

IUPAC Name

3-(4-phenylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNOVPANGOZXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine (15.40 g, 39.34 mmol) was dissolved in dichloromethane (400 mL), stirred, and cooled in an ice-water bath. 1-Chloroethyl chloroformate (8.49 mL, 11.25 g, 78.69 mmol) was added in 1 mL portions over 10 minutes, and the mixture stirred for a further 30 minutes at 0° C., then at rt for 25.5 hours. Further 1-chloroethyl chloroformate (4.25 mL, 5.63 g, 39.35 mmol) was added and the mixture stirred for 3 days. The solvents were evaporated in vacuo and methanol (300 mL) added to the resulting white solid. The mixture was heated gently to dissolve, and then allowed to cool whilst stirring vigorously, whereupon a white precipitate formed. After a further 2 hours stirring at room temperature, the solids where collected by filtration to give the amine (7.41 g, 72%) as a white solid; mp>195° C.; LCMS retention time 1.64 mins, m/z 226.1 [M+H]+; 1H nmr (400 MHz; DMSO-d6) δ 9.26 (br s, 2H), 7.64-7.60, (m, 4H), 7.47-7.41 (m, 2H), 7.33 (ft, 1H, J=7.3 and 1.2 Hz), 6.96 (d, 2H, J=8.8 Hz), 5.13 (tt, 1H, J=6.8 and 4.8 Hz), 4:46 (dd, 2H, J=12.4 and 6.8 Hz) and 4.01 (dd, 2H, J=12.4 and 4.8 Hz).
Name
1-Benzhydryl-3-(biphenyl-4-yloxy)azetidine
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.49 mL
Type
reactant
Reaction Step Two
Quantity
4.25 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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